molecular formula C7H9NO4 B13087168 Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate

Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B13087168
M. Wt: 171.15 g/mol
InChI Key: SNVPHDSWMFLMCS-UHFFFAOYSA-N
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Description

Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxymethylfurfural with suitable reagents to form the isoxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate is unique due to its specific combination of functional groups and the isoxazole ring.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-3-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C7H9NO4/c1-4-6(7(10)11-2)5(3-9)12-8-4/h9H,3H2,1-2H3

InChI Key

SNVPHDSWMFLMCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)OC)CO

Origin of Product

United States

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